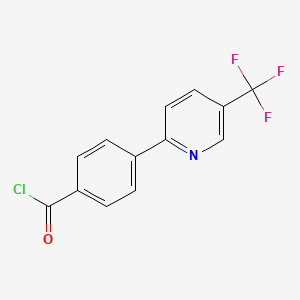

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride

Description

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3NO/c14-12(19)9-3-1-8(2-4-9)11-6-5-10(7-18-11)13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIGYCMQCJGBEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Scheme and Data

| Step | Starting Material | Reagent/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | Thionyl chloride, reflux, inert atmosphere | 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride | 85–95 | Excess SOCl₂ removed by evaporation; recrystallization for purification |

| 2 | 2-chloro-5-(trifluoromethyl)pyridine + benzoyl chloride | Controlled temperature, inert atmosphere | This compound | Moderate | Used in some lab-scale syntheses; less common industrially |

Industrial Production Considerations

Industrial synthesis often employs continuous flow reactors to enhance reaction control, heat transfer, and scalability. The continuous flow approach allows for:

- Precise temperature and residence time control to maximize yield.

- Reduced side reactions and improved safety handling of reactive reagents like thionyl chloride.

- Efficient downstream purification, including recrystallization or chromatography, to achieve high purity suitable for pharmaceutical applications.

Analytical Characterization Supporting Preparation

The successful preparation of this compound is confirmed through several spectroscopic and analytical techniques:

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Confirm aromatic and pyridine protons | Characteristic chemical shifts for pyridine and benzoyl protons; deshielding near CF₃ group |

| ¹³C NMR | Carbon environment confirmation | Signals for carbonyl carbon (~165–175 ppm), aromatic carbons, and CF₃-substituted carbons |

| ¹⁹F NMR | Confirm trifluoromethyl group presence | Sharp singlet corresponding to CF₃ group at characteristic chemical shift |

| IR Spectroscopy | Identification of functional groups | Strong carbonyl stretch (~1770–1810 cm⁻¹) indicative of acyl chloride; C–Cl stretch (~750 cm⁻¹) |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak corresponding to C₁₂H₈ClF₃N (molecular weight ~273.65 g/mol) |

Comparative Analysis with Related Compounds

The trifluoromethyl group on the pyridine ring significantly influences the reactivity and stability of the benzoyl chloride:

| Compound | Key Features | Reactivity and Stability Notes |

|---|---|---|

| This compound | Electron-withdrawing CF₃ and pyridine ring | Enhanced electrophilicity of acyl chloride carbonyl; moderate moisture sensitivity due to hydrophobic CF₃ group |

| 4-(Chloromethyl)benzoyl chloride | Chloromethyl substituent | More reactive but more moisture-sensitive due to polar substituent |

| 4-(p-Toluenesulfonamido)benzoyl chloride | Bulky sulfonamide group | Steric hindrance reduces nucleophilic substitution rate |

Summary of Research Findings

- The preparation of this compound is most efficiently performed via thionyl chloride-mediated conversion of the corresponding carboxylic acid under reflux.

- The trifluoromethyl substituent enhances the electrophilicity of the acyl chloride, facilitating subsequent nucleophilic acyl substitutions in downstream syntheses.

- Industrial scale synthesis benefits from continuous flow technology and optimized purification to ensure high yield and purity.

- Analytical characterization confirms the structure and purity, critical for applications in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyridine ring and the trifluoromethyl group.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules, especially in the synthesis of pharmaceuticals and agrochemicals.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives, while coupling reactions can produce complex organic molecules with potential biological activity.

Scientific Research Applications

Organic Chemistry

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride serves as a versatile building block in organic synthesis. Its benzoyl chloride functional group allows for acylation reactions, facilitating the introduction of acyl groups into other molecules. This property is particularly useful in creating novel compounds with diverse functionalities .

Pharmaceutical Development

The compound is explored for its potential in drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability. Research indicates that derivatives of this compound may lead to new drug candidates targeting specific biological pathways. For instance, trifluoromethyl-pyridine derivatives have been associated with various therapeutic effects, including antimicrobial and anticancer activities .

Case Study: Drug Synthesis

In recent studies, the synthesis of several FDA-approved drugs has involved intermediates containing trifluoromethyl groups, demonstrating their importance in modern medicinal chemistry. The incorporation of this compound into drug design could optimize pharmacokinetic properties and enhance efficacy against specific diseases .

Agrochemical Applications

The compound also finds applications in the agrochemical industry. It is used as an intermediate in synthesizing pesticides and herbicides, leveraging its reactive acyl chloride functionality to form new agrochemical agents. The trifluoromethyl group contributes to the stability and effectiveness of these compounds in agricultural applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Trifluoromethyl group on pyridine ring | Versatile building block for pharmaceuticals |

| 5-Trifluoromethyl-pyridine | Pyridine ring with trifluoromethyl substitution | Lacks benzoyl group; primarily used in organic synthesis |

| 4-Chlorobenzoyl chloride | Benzoyl chloride with chlorine substitution | More reactive due to chlorine; used in similar reactions |

Mechanism of Action

The mechanism of action of 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride depends on its specific application. In pharmaceuticals, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug molecules. The pyridine ring can interact with various biological targets, including enzymes and receptors, to exert its effects. The benzoyl chloride group can facilitate the formation of covalent bonds with target molecules, leading to the desired biological activity .

Comparison with Similar Compounds

Structural and Physical Properties

The trifluoromethyl-pyridinyl substituent distinguishes this compound from other benzoyl chlorides. Key comparisons include:

Key Observations :

- The trifluoromethyl-pyridine moiety imparts higher molecular weight and polarity compared to simpler benzoyl chlorides (e.g., 4-(chloromethyl)benzoyl chloride).

- The benzoic acid precursor exhibits exceptional thermal stability (mp >287°C), suggesting that the acyl chloride derivative may require stringent anhydrous conditions to prevent hydrolysis .

Reactivity in Nucleophilic Substitution

Benzoyl chlorides undergo nucleophilic acyl substitution, but substituents modulate reactivity:

- Electron-Withdrawing Effects : The trifluoromethyl and pyridine groups synergistically enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). This contrasts with 4-(p-toluene sulfonamido) benzoyl chloride, where the sulfonamide group may sterically hinder attack despite its electron-withdrawing nature .

- Solvolysis : 4-(Chloromethyl)benzoyl chloride undergoes solvolysis under standard conditions, with the chloromethyl group further activating the acyl chloride via inductive effects . The trifluoromethyl-pyridinyl derivative is expected to exhibit even greater reactivity due to stronger electron withdrawal, though its hydrophobic trifluoromethyl group may marginally improve moisture stability .

Stability and Handling

- Moisture Sensitivity : Like all acyl chlorides, this compound is moisture-sensitive. However, the trifluoromethyl group’s hydrophobicity may reduce hydrolysis rates compared to 4-(chloromethyl)benzoyl chloride, which has a polar chloromethyl substituent .

- Storage : Should be stored under inert conditions, akin to other benzoyl chlorides referenced in synthetic protocols .

Biological Activity

4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, which are critical for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H8ClF3N |

| Molecular Weight | 273.65 g/mol |

| IUPAC Name | This compound |

| CAS Number | [specific CAS number not provided] |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to modulation of enzymatic activity, receptor binding, and cellular signaling pathways. The trifluoromethyl group plays a significant role in enhancing the compound's binding affinity to these targets due to increased electron-withdrawing effects, which can alter the electronic properties of the molecule.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate significant activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. The specific mechanism may involve apoptosis induction or cell cycle arrest, although detailed studies are needed to elucidate these pathways fully .

Case Studies

- Antimicrobial Efficacy : A study investigated the efficacy of several fluorinated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethyl substitutions exhibited a higher minimum inhibitory concentration (MIC) compared to their non-fluorinated counterparts, suggesting enhanced antimicrobial activity due to structural modifications.

- Anticancer Activity : In a recent study, this compound was tested on HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The incorporation of a trifluoromethyl group is critical in enhancing biological activity. SAR studies indicate that variations in substituents on the benzoyl moiety can significantly affect potency and selectivity. For instance, analogs with different halogen substitutions were found to exhibit varying degrees of receptor affinity and enzyme inhibition .

Comparative Analysis

A comparative analysis with other benzoyl chlorides reveals that those containing trifluoromethyl groups often show improved pharmacokinetic profiles and biological activities. This trend underscores the importance of fluorination in drug design.

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | Antimicrobial, Anticancer | High potency against cancer cell lines |

| Benzoyl chloride | Minimal activity | Lacks fluorinated substituents |

| 4-Fluorobenzoyl chloride | Moderate activity | Less effective than trifluoromethyl variant |

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Trifluoromethyl-pyridin-2-YL)-benzoyl chloride?

The compound is typically synthesized from its carboxylic acid precursor, 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, via treatment with thionyl chloride (SOCl₂) under reflux conditions. This method is analogous to the synthesis of 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, where excess SOCl₂ is evaporated post-reaction, and the product is recrystallized from benzene . For the target compound, purification may involve recrystallization from ethanol or ethyl acetate, as seen in related benzoyl chloride syntheses .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C/¹⁹F NMR : To confirm the aromatic pyridinyl and trifluoromethyl groups. The electron-withdrawing CF₃ group may deshield adjacent protons, requiring careful analysis of coupling constants and chemical shifts.

- IR spectroscopy : To verify the carbonyl stretch (~1770–1810 cm⁻¹) and C-Cl bond (~750 cm⁻¹).

- Mass spectrometry (ESI-MS) : To confirm molecular weight (e.g., ESIMS m/z data as in ).

Q. How can researchers safely handle this compound given its reactivity?

While direct safety data for this compound is unavailable, analogous benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) require:

- Use of anhydrous conditions to prevent hydrolysis.

- PPE (gloves, goggles) and fume hoods to avoid exposure to corrosive vapors .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethyl group be mitigated during acylation reactions?

The electron-withdrawing CF₃ group may reduce nucleophilic attack efficiency. Strategies include:

- Elevated temperatures (reflux in DMF or DMSO) to enhance reactivity.

- Coupling agents (e.g., DCC/DMAP) to activate the acyl chloride intermediate, as demonstrated in peptide coupling reactions .

- Monitoring reaction progress via TLC or HPLC to optimize reaction time and minimize side products .

Q. How to resolve discrepancies in NMR data caused by the trifluoromethyl group’s electronic effects?

The CF₃ group can cause unexpected splitting or shifts. Solutions include:

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Deuterated solvents (e.g., DMSO-d₆) to reduce line broadening.

- DFT computational modeling to predict chemical shifts and validate assignments, as seen in crystallographic studies of similar sulfonamide derivatives .

Q. What methods are effective for analyzing reaction intermediates during synthesis?

- In situ IR spectroscopy : Track carbonyl chloride formation and consumption.

- LC-MS : Identify intermediates (e.g., unreacted acid or hydrolysis byproducts).

- X-ray crystallography : For definitive structural confirmation of crystalline intermediates, as applied to sulfonamide derivatives .

Q. How to optimize recrystallization for high-purity product isolation?

- Solvent screening : Ethanol and ethyl acetate are commonly used for benzoyl chlorides (e.g., ).

- Gradient cooling : Slow cooling from reflux to room temperature to minimize impurity incorporation.

- Purity validation : Combine melting point analysis (e.g., mp 123–124°C for analogous nitriles in ) with HPLC.

Methodological Challenges in Application

Q. How to prevent hydrolysis of the acyl chloride group during storage?

- Store under anhydrous conditions (e.g., molecular sieves in sealed vials).

- Use Schlenk techniques to exclude moisture.

- Confirm stability via periodic Karl Fischer titration to detect trace water .

Q. What strategies ensure complete acylation of sterically hindered amines?

- Stepwise addition : Introduce the acyl chloride dropwise to the amine solution.

- Microwave-assisted synthesis : Enhance reaction rates and yields, as seen in thiazolo[4,5-d]pyrimidine derivatives .

- Base selection : Use tertiary amines (e.g., triethylamine) to scavenge HCl and drive the reaction .

Data Interpretation and Validation

Q. How to address contradictions in spectral data during structural elucidation?

- Cross-validate with multiple techniques : Combine NMR, IR, and X-ray data (e.g., ).

- Isotopic labeling : Use ¹⁹F NMR to track trifluoromethyl group interactions.

- Reference standards : Compare with spectral libraries of structurally related compounds (e.g., 4-(N,N-dimethylsulfamoyl)benzoyl chloride in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.